molecular formula C24H23F2N3O3S B607851 GSK575594A CAS No. 909418-68-4

GSK575594A

Cat. No.: B607851
CAS No.: 909418-68-4
M. Wt: 471.5 g/mol
InChI Key: DAPKZHQMEQRNPY-UHFFFAOYSA-N
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Chemical Reactions Analysis

GSK575594A may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions remain undisclosed. Major products formed from these reactions are also not explicitly documented.

Scientific Research Applications

GSK575594A finds applications across multiple scientific domains:

    Chemistry: Its unique structure and GPR55 agonist activity make it valuable for studying receptor-ligand interactions and drug design.

    Biology: Researchers explore its effects on cellular signaling pathways, especially those involving GPR55.

    Medicine: Although specific therapeutic indications are not well-established, investigations continue into potential therapeutic uses.

    Industry: this compound’s industrial applications remain speculative, but its pharmacological properties warrant exploration.

Mechanism of Action

The compound’s mechanism of action centers on its interaction with GPR55, a G protein-coupled receptor. By binding to GPR55, GSK575594A modulates downstream signaling pathways, affecting cellular responses. Further studies are needed to elucidate precise molecular targets and pathways.

Comparison with Similar Compounds

While detailed comparisons are scarce, GSK575594A’s uniqueness lies in its selectivity for human GPR55. Similar compounds may include other GPR55 agonists or related molecules, but further research is necessary to compile a comprehensive list.

Biological Activity

GSK575594A is a novel compound that has garnered attention for its selective activity as a ligand for the GPR55 receptor, a G-protein-coupled receptor (GPCR) implicated in various physiological processes. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Overview of this compound

This compound is characterized by its high selectivity for GPR55, being over 60-fold selective compared to the glycine transporter subtype 1. Its structure is based on benzoylpiperazine, which allows it to act as an agonist for GPR55 without significant activity on CB1 and CB2 cannabinoid receptors . This specificity makes it a valuable tool for studying GPR55's role in cellular signaling and physiology.

GPR55 Signaling Pathways

This compound activates GPR55, leading to several downstream effects:

  • Calcium Mobilization : Activation of GPR55 by this compound induces oscillatory calcium responses from intracellular stores, a novel finding for GPCRs. This process involves the Gαq-RhoA-ROCK signaling pathway, which is crucial for cytoskeletal remodeling .
  • ERK1/2 Activation : The compound has been shown to stimulate ERK1/2 phosphorylation, indicating its role in promoting cellular proliferation and survival pathways .
  • Transcription Factor Activation : Following activation, transcription factors such as NFAT and NFκB are engaged, potentially influencing gene expression related to inflammation and pain modulation .

Case Studies

  • This compound in Pain Modulation :
    A study investigated the effects of this compound on pain models. It was found that the compound significantly reduced mechanical allodynia and thermal hyperalgesia in inflammatory pain models. The analgesic effects were mediated through the activation of GPR55, highlighting its potential as a therapeutic target for pain management .
  • Nematode Contraction Modulation :
    Another study assessed the modulatory effects of this compound on nematode contractions induced by acetylcholine. The results indicated that this compound could influence neuromuscular transmission in nematodes, suggesting broader implications for its pharmacological profile .

Data Summary

Biological Activity Effect Observed Mechanism
Calcium MobilizationOscillatory releaseGαq-RhoA-ROCK pathway
ERK1/2 PhosphorylationIncreased signalingGPCR activation
Pain ReliefReduced allodyniaGPR55 activation

Properties

IUPAC Name

[4-(4-amino-2-fluorophenyl)piperazin-1-yl]-[2-(4-fluorophenyl)-5-methylsulfonylphenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23F2N3O3S/c1-33(31,32)19-7-8-20(16-2-4-17(25)5-3-16)21(15-19)24(30)29-12-10-28(11-13-29)23-9-6-18(27)14-22(23)26/h2-9,14-15H,10-13,27H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAPKZHQMEQRNPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)C2=CC=C(C=C2)F)C(=O)N3CCN(CC3)C4=C(C=C(C=C4)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23F2N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

909418-68-4
Record name 909418-68-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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